Ethyl 3-aminopyrrolidine-1-carboxylate
Description
Significance of Pyrrolidine (B122466) Core in Advanced Organic Synthesis
The pyrrolidine nucleus is a privileged scaffold in drug discovery, appearing in numerous FDA-approved pharmaceuticals. researchgate.netresearchgate.net Its non-planar, three-dimensional structure allows for a more thorough exploration of pharmacophore space compared to its flat, aromatic counterpart, pyrrole. nih.gov This three-dimensionality is a key factor in the design of potent and selective drugs. nih.gov The pyrrolidine ring is a common feature in natural products, particularly alkaloids, which have a wide range of biological activities. nih.gov
The versatility of the pyrrolidine core stems from its ability to be readily functionalized at various positions, leading to a diverse array of derivatives with distinct chemical and biological properties. nih.gov Synthetic chemists utilize the pyrrolidine ring as a chiral controller in asymmetric synthesis, as a catalyst, and as a ligand in organometallic chemistry. researchgate.net The development of novel methods for the synthesis of substituted pyrrolidines remains an active area of research, driven by the constant demand for new therapeutic agents and functional materials. researchgate.net
Role of Substituted Pyrrolidine Derivatives as Chiral Building Blocks
Substituted pyrrolidine derivatives, particularly those with defined stereochemistry, are invaluable chiral building blocks in asymmetric synthesis. capes.gov.brnih.gov Chirality, or the "handedness" of a molecule, is a critical aspect of drug design, as different enantiomers of a drug can have vastly different biological activities. The use of enantiomerically pure starting materials, such as chiral pyrrolidine derivatives, ensures the synthesis of the desired stereoisomer of the final product. mdpi.com
Ethyl 3-aminopyrrolidine-1-carboxylate, with its chiral center at the 3-position of the pyrrolidine ring, serves as a prime example of such a building block. tandfonline.comcymitquimica.com The amino group provides a nucleophilic handle for further chemical transformations, while the carbamate (B1207046) functionality offers protection to the ring nitrogen and influences its reactivity. This strategic arrangement of functional groups makes it a valuable intermediate in the synthesis of a wide range of complex molecules, including pharmaceuticals. tandfonline.comfigshare.com The synthesis of optically active 3-aminopyrrolidine (B1265635) derivatives is a significant focus in organic chemistry, with various methods developed to produce these compounds with high enantiomeric purity. tandfonline.comgoogleapis.comgoogle.com
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 103831-10-3 |
| Molecular Formula | C7H14N2O2 |
| Molecular Weight | 158.20 g/mol |
| Boiling Point | 236.2 ± 33.0 °C at 760 mmHg |
| Flash Point | 96.7 ± 25.4 °C |
| InChIKey | AYRKWHRVFHIRPI-UHFFFAOYSA-N |
Table 1: Physicochemical properties of this compound. chemsrc.comuni.lu
Related Pyrrolidine-Based Compounds in Synthesis
| Compound Name | CAS Number | Application |
| (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate | 147081-49-0 | Chiral building block in medicinal chemistry. cymitquimica.com |
| Ethyl pyrrolidine-3-carboxylate hydrochloride | 80028-44-0 | Intermediate in organic synthesis. sigmaaldrich.com |
| tert-Butyl (S)-3-aminopyrrolidine-1-carboxylate | Not specified | Synthesis of optically active 3-aminopyrrolidines. tandfonline.comfigshare.comtandfonline.com |
| Benzyl (B1604629) (R)-3-hydroxy-pyrrolidine-1-carboxylate | Not specified | Intermediate in the preparation of 3-amino-pyrrolidine derivatives. googleapis.comgoogle.com |
Table 2: Examples of related pyrrolidine derivatives and their applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-aminopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-2-11-7(10)9-4-3-6(8)5-9/h6H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRKWHRVFHIRPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of Ethyl 3 Aminopyrrolidine 1 Carboxylate
Reactivity of the Pyrrolidine (B122466) Heterocyclic Ring System
The pyrrolidine ring in Ethyl 3-aminopyrrolidine-1-carboxylate is a saturated heterocycle. The nitrogen atom's lone pair is engaged in resonance with the adjacent carbonyl group of the ethyl carboxylate, forming a carbamate (B1207046). This N-alkoxycarbonyl group significantly reduces the nucleophilicity and basicity of the ring nitrogen compared to a simple secondary amine. nih.gov This electronic effect enhances the stability of the pyrrolidine ring, making it resistant to oxidative degradation and reactions that would typically occur at an unprotected amine nitrogen. nih.govorganic-chemistry.org
Transformations Involving the Carboxylate Ester Functionality
The ethyl carboxylate group is a key functional handle that can undergo several important transformations.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
Acid-catalyzed hydrolysis is a reversible equilibrium-driven process. chemguide.co.uk Heating the ester with water in the presence of a strong acid catalyst, like sulfuric acid, shifts the equilibrium towards the carboxylic acid and ethanol. libretexts.orgyoutube.com The mechanism involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack by water. libretexts.orgyoutube.com
Base-promoted hydrolysis (Saponification) is an irreversible reaction that goes to completion. chemguide.co.uklibretexts.org Treatment with a base, such as sodium hydroxide, results in the formation of the carboxylate salt. mnstate.edu A subsequent acidification step is required to protonate the carboxylate and yield the free carboxylic acid. chemguide.co.uk
Reduction: The ester can be reduced to a primary alcohol.
Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are required for this transformation, as milder agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. libretexts.orgucalgary.ca The reaction proceeds through two hydride additions. The first addition results in an aldehyde intermediate which, being more reactive than the starting ester, is immediately reduced further to the primary alcohol. ucalgary.cachemistrysteps.com This process yields 1-(hydroxymethyl)-3-aminopyrrolidine and ethanol.
| Reaction | Reagents | Product | Mechanism Summary |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄), Heat | 3-Aminopyrrolidine-1-carboxylic acid | Reversible nucleophilic acyl substitution. libretexts.org |
| Base-Promoted Hydrolysis (Saponification) | 1. NaOH, H₂O, Heat 2. H⁺ workup | 3-Aminopyrrolidine-1-carboxylic acid | Irreversible nucleophilic acyl substitution. libretexts.org |
| Reduction | 1. LiAlH₄, Ether/THF 2. H⁺ workup | (3-Aminopyrrolidin-1-yl)methanol | Two sequential nucleophilic additions of hydride. ucalgary.ca |
Reactions at the Primary Amine Moiety
The primary amine at the C3 position is a potent nucleophile and represents the most reactive site for many transformations.
The primary amine readily participates in amide bond formation when reacted with a carboxylic acid. This is one of the most frequent reactions in medicinal chemistry. nih.gov To facilitate this, the carboxylic acid is typically activated using a coupling agent.
Carbodiimide Coupling: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). nih.govpeptide.com The mechanism involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. acs.orgluxembourg-bio.com This intermediate can then be attacked by the primary amine of this compound. The role of HOBt is to trap the O-acylisourea to form an HOBt-ester, which is less prone to side reactions and racemization, and efficiently acylates the amine to form the desired amide. peptide.comluxembourg-bio.comcommonorganicchemistry.com
| Reagent | Abbreviation | Notes |
|---|---|---|
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble carbodiimide, easy removal of urea (B33335) byproduct. peptide.com |
| Dicyclohexylcarbodiimide | DCC | Forms an insoluble urea byproduct, not ideal for solid-phase synthesis. peptide.com |
| 1-Hydroxybenzotriazole | HOBt | Additive used with carbodiimides to reduce racemization and improve efficiency. peptide.com |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Efficient coupling reagent, forms an aminium salt. peptide.com |
Acylation: The primary amine can be readily acylated by reacting with acyl chlorides or acid anhydrides. This is a nucleophilic addition-elimination reaction. savemyexams.com The lone pair on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. chemistrystudent.comdocbrown.info A tetrahedral intermediate is formed, which then collapses, eliminating a leaving group (chloride or carboxylate) to form the stable N-acylated pyrrolidine derivative. docbrown.infochemguide.co.uk When reacting with an acyl chloride, excess amine or an added base is often used to neutralize the HCl byproduct. chemguide.co.uk
Alkylation: The primary amine can act as a nucleophile and attack alkyl halides in a nucleophilic substitution (S_N2) reaction to form secondary amines. wikipedia.orgucalgary.ca A significant challenge with this reaction is polyalkylation. jove.commasterorganicchemistry.com The secondary amine product is often more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide to produce a tertiary amine and potentially a quaternary ammonium (B1175870) salt. chemguide.co.uklibretexts.orgnih.gov To achieve mono-alkylation, a large excess of the amine is typically used. lumenlearning.com
As a primary amine, the amino group of this compound is a good nucleophile for S_N2 reactions. libretexts.org It can react with a variety of electrophiles containing a suitable leaving group. The reaction with alkyl halides is a classic example where the nitrogen's lone pair displaces the halide, forming a new carbon-nitrogen bond and yielding an alkylammonium salt, which is then deprotonated to the secondary amine. libretexts.orglumenlearning.com The efficiency of this substitution depends on the steric hindrance of both the amine and the alkyl halide.
Stereoselective Transformations of Derivatives
When starting with an enantiomerically pure version of this compound, such as the (S)-enantiomer, the stereocenter at the C3 position can influence the stereochemical outcome of subsequent reactions. This is the principle of diastereoselective synthesis, where an existing chiral center directs the formation of a new stereocenter, leading to an unequal mixture of diastereomers. youtube.com
For instance, if the primary amine is converted to a chiral N-tert-butanesulfinyl imine (using Ellman's auxiliary), subsequent reductions or additions to the imine can proceed with high diastereoselectivity. osi.lv The chiral auxiliary creates a sterically and electronically biased environment, forcing the incoming reagent to attack from a specific face, thereby controlling the configuration of the newly formed stereocenter. This strategy is a powerful tool for synthesizing complex molecules with multiple, well-defined stereocenters, which is crucial for many pharmacologically active compounds. osi.lvbeilstein-journals.org
Asymmetric Michael Addition Reactions
The primary amino group of this compound is a key functional handle that can be readily derivatized to create potent organocatalysts for asymmetric Michael additions. One of the most effective strategies involves the conversion of the amine into a thiourea (B124793) moiety. Chiral thiourea organocatalysts are well-established for their ability to activate Michael acceptors through hydrogen bonding, leading to high levels of stereocontrol in the addition of nucleophiles. wikipedia.orgrsc.orggoettingen-research-online.de
A plausible synthetic route to a chiral thiourea catalyst derived from this compound involves the reaction of the amine with an isothiocyanate, such as 3,5-bis(trifluoromethyl)phenyl isothiocyanate. This reaction typically proceeds with high yield to afford the corresponding thiourea derivative. nih.gov The resulting bifunctional catalyst possesses a Lewis basic pyrrolidine nitrogen and a hydrogen-bond-donating thiourea group, which can act in concert to catalyze asymmetric Michael additions.
In a typical catalytic cycle, the thiourea moiety of the catalyst activates the Michael acceptor (e.g., a nitroalkene) by forming hydrogen bonds with the nitro group. This activation lowers the LUMO of the acceptor, making it more susceptible to nucleophilic attack. Simultaneously, the pyrrolidine nitrogen can act as a Brønsted base to deprotonate a pro-nucleophile (e.g., a 1,3-dicarbonyl compound), generating a nucleophilic enolate species. The chiral environment created by the catalyst then directs the approach of the enolate to the activated Michael acceptor, controlling the stereochemical outcome of the reaction.
While specific experimental data for a catalyst directly derived from this compound is not extensively reported, the general effectiveness of such catalysts allows for the prediction of their performance in asymmetric Michael additions. A representative example is the reaction between nitromethane (B149229) and an α,β-unsaturated ketone.
Representative Asymmetric Michael Addition:
| Entry | Michael Acceptor | Nucleophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Chalcone | Acetone | 10 | Toluene | RT | 24 | 92 | - | 85 |
| 2 | β-Nitrostyrene | Diethyl malonate | 10 | CH2Cl2 | 0 | 48 | 95 | - | 91 |
| 3 | N-Cinnamoyl-2-oxazolidinone | 1,3-Cyclohexanedione | 5 | THF | -20 | 72 | 88 | 95:5 | 96 |
Note: This table is a representative example based on the performance of analogous chiral thiourea organocatalysts. The data is illustrative and not from a specific reported experiment with a catalyst derived directly from this compound.
Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
The pyrrolidine scaffold of this compound also makes it a valuable precursor for participants in cycloaddition reactions, particularly [3+2] cycloadditions. These reactions are powerful tools for the construction of five-membered rings, and the derivatization of the amino group of the title compound can lead to the formation of reactive 1,3-dipoles, such as azomethine ylides. wikipedia.orgcapes.gov.br
Azomethine ylides can be generated in situ from the condensation of an amine with an aldehyde or ketone. wikipedia.org In the case of this compound, the primary amine can be condensed with an aldehyde to form an imine. Subsequent deprotonation at the α-carbon to the imine nitrogen generates the azomethine ylide. The stereochemistry of the resulting ylide can often be controlled, leading to diastereoselective cycloaddition reactions.
The generated azomethine ylide can then react with a variety of dipolarophiles, such as electron-deficient alkenes (e.g., maleimides, acrylates), in a [3+2] cycloaddition to furnish highly substituted pyrrolidine derivatives. This strategy allows for the rapid construction of complex polycyclic systems with multiple stereocenters. nih.govresearchgate.net
A plausible reaction sequence would involve the condensation of this compound with an aldehyde, followed by the addition of a dipolarophile. The reaction conditions, such as solvent and temperature, can influence the efficiency and stereoselectivity of the cycloaddition.
Representative [3+2] Cycloaddition Reaction:
| Entry | Aldehyde | Dipolarophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Benzaldehyde | N-Phenylmaleimide | Toluene | Reflux | 12 | 85 | >95:5 |
| 2 | Formaldehyde | Dimethyl fumarate | Dichloromethane | RT | 24 | 78 | 90:10 |
| 3 | Acetaldehyde | Acrylonitrile | Acetonitrile | 50 | 18 | 82 | 85:15 |
Note: This table is a representative example based on the general reactivity of azomethine ylides in [3+2] cycloaddition reactions. The data is illustrative and not from a specific reported experiment with an azomethine ylide derived directly from this compound.
Advanced Characterization and Theoretical Studies
Spectroscopic Analysis for Reaction Monitoring and Product Confirmation
Spectroscopic techniques are indispensable tools for the real-time monitoring of chemical reactions that synthesize ethyl 3-aminopyrrolidine-1-carboxylate and for the definitive confirmation of the final product's structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In a typical ¹H NMR spectrum, the protons of the ethyl group would appear as a characteristic quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, arising from spin-spin coupling. The protons on the pyrrolidine (B122466) ring would exhibit more complex splitting patterns (multiplets) due to their diastereotopic nature and coupling with each other. The proton on the carbon bearing the amino group (C3) would also give a distinct signal.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. rsc.org Key signals would include those for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the distinct carbons of the pyrrolidine ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms. The use of deuterated solvents like DMSO-d₆ or CDCl₃ is standard for sample preparation. rsc.orgnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values and can vary based on solvent and experimental conditions.
| Atom | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |
| -CH₃ (ethyl) | ~1.25 | Triplet (t) | ~14.5 |
| -CH₂ (ethyl) | ~4.15 | Quartet (q) | ~60.8 |
| Pyrrolidine C2-H | ~3.4-3.7 | Multiplet (m) | ~54.0 |
| Pyrrolidine C3-H | ~3.1-3.3 | Multiplet (m) | ~50.0 |
| Pyrrolidine C4-H | ~1.8-2.2 | Multiplet (m) | ~32.0 |
| Pyrrolidine C5-H | ~3.4-3.7 | Multiplet (m) | ~44.5 |
| -NH₂ | ~1.5-2.5 | Broad Singlet (br s) | N/A |
| C=O (ester) | N/A | N/A | ~155.0 |
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. By measuring the absorption of infrared radiation at specific wavenumbers, the presence of key bonds can be confirmed.
The spectrum would be expected to show a strong absorption band for the C=O (carbonyl) stretch of the ethyl carbamate (B1207046) group, typically in the region of 1700-1680 cm⁻¹. The N-H stretching vibrations of the primary amine group (-NH₂) would appear as one or two bands in the 3400-3250 cm⁻¹ region. Additionally, C-N stretching vibrations for the amine and the pyrrolidine ring would be observed in the fingerprint region (1350-1000 cm⁻¹), while C-H stretching of the aliphatic ring and ethyl group would be found around 2950-2850 cm⁻¹. nist.govresearchgate.net Comparing theoretical spectra obtained from calculations with experimental data can further validate the findings. als-journal.com
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch | 3400-3250 | Medium |
| Alkane | C-H Stretch | 2950-2850 | Medium to Strong |
| Carbamate | C=O Stretch | 1700-1680 | Strong |
| Primary Amine | N-H Bend | 1650-1580 | Medium |
| Carbamate/Amine | C-N Stretch | 1350-1000 | Medium |
Computational Chemistry Investigations
Theoretical studies provide a molecular-level understanding that is often inaccessible through experimental methods alone. Computational chemistry is a powerful tool for analyzing the structure, properties, and reactivity of this compound.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. als-journal.com For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine the most stable three-dimensional conformation of the molecule. als-journal.comnih.gov The pyrrolidine ring can adopt various puckered conformations (envelope, twisted), and DFT helps identify the lowest energy conformer by analyzing the potential energy surface. nih.gov This is critical as the molecule's shape influences its reactivity and how it interacts with other molecules. Furthermore, DFT can model reaction pathways, calculating the energy barriers for reactions involving this compound, which provides insight into reaction kinetics and mechanisms. mdpi.com
As a synthetic intermediate, this compound is a key component in the creation of more complex molecules for pharmaceutical applications. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net
Derivatives of this compound can be designed and then virtually screened against protein targets implicated in diseases like cancer or neurological disorders. nih.govnih.gov Docking simulations calculate a scoring function to estimate the binding affinity, helping to prioritize which derivatives are most likely to be potent inhibitors or modulators of the target. rsc.org This process accelerates the drug discovery pipeline by focusing laboratory efforts on the most promising candidates.
Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be calculated using computational methods and are used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate a molecule's structure with its biological activity or chemical reactivity. kaggle.com
For this compound, relevant descriptors include topological indices, electronic properties (like HOMO-LUMO energy gap), and physicochemical properties (like LogP and polar surface area). nih.govsemanticscholar.org For instance, the number of hydrogen bond donors (from the -NH₂ group) and acceptors (the carbonyl oxygen and the two nitrogen atoms) is a key descriptor for predicting interactions with biological targets. These predicted values help chemists understand the molecule's reactivity, selectivity in reactions, and its drug-like potential. kaggle.comuni.lu
Table 3: Selected Predicted Molecular Descriptors for this compound
| Descriptor | Predicted Value | Relevance |
| Molecular Weight | 158.20 g/mol | General property |
| XLogP3 | -0.2 - 0.4 | Lipophilicity and membrane permeability |
| Hydrogen Bond Donors | 1 (from -NH₂) | Interaction potential with biological targets |
| Hydrogen Bond Acceptors | 3 (from C=O, 2x N) | Interaction potential with biological targets |
| Polar Surface Area (PSA) | ~55.6 Ų | Drug transport and bioavailability |
| Rotatable Bond Count | 3 | Conformational flexibility |
Applications As a Synthetic Intermediate and Building Block in Specialized Organic Synthesis
Precursor in the Synthesis of Diverse Heterocyclic Compounds
The reactivity of the 3-amino group allows for its elaboration into various other heterocyclic systems through cyclization and condensation reactions.
Ethyl 3-aminopyrrolidine-1-carboxylate is a key starting material for the synthesis of a wide range of N-substituted and 3-substituted pyrrolidine (B122466) derivatives. The primary amino group can readily undergo nucleophilic substitution, acylation, and reductive amination reactions to introduce new functional groups and build molecular complexity.
A notable application is in the synthesis of densely substituted chiral pyrrolidines through diastereoselective 1,3-dipolar cycloaddition reactions. acs.org While many examples use related N-protected aminopyrrolidines, the fundamental reactivity is analogous. For instance, the synthesis of novel N-(aminocycloalkylene)amino acid derivatives has been achieved through the nucleophilic substitution (SN2) reaction of chiral aminopyrrolidine and aminopiperidine derivatives with chiral triflate esters. nih.gov This methodology allows for the creation of new conformationally restricted chiral amino acids and building blocks for potentially biologically active substances. nih.gov The reaction of N-Boc-3-aminopyrrolidine with chiral triflate esters yielded various diastereomers in good yields, demonstrating the utility of this class of compounds. nih.gov
| Starting Materials | Product Type | Yield | Reference |
| N-Boc-3-aminopyrrolidine, Chiral triflate esters | Diastereomeric methyl 2-[(N-Boc-amino)cycloaminyl]alkanoates | 54-79% | nih.gov |
| Primary amine, Maleimide, Aldehyde | Spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} | High | ua.es |
This interactive table summarizes the synthesis of substituted pyrrolidines using aminopyrrolidine precursors.
The 3-aminopyrrolidine (B1265635) scaffold is frequently incorporated into molecules containing a piperazine (B1678402) ring, a common motif in pharmacologically active compounds. The synthesis often involves the reaction of the amino group of the pyrrolidine with a suitably functionalized piperazine precursor. For example, tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate is a related building block used in the construction of more complex molecules. bldpharm.com While direct synthesis examples starting from this compound are less common in readily available literature, the chemical principles are directly transferable. The synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, an intermediate for the drug Palbociclib, showcases the importance of piperazine-containing building blocks in modern drug synthesis. google.com
The pyrrolidine framework can serve as a foundation for constructing pyrrolinone and pyrrolidine-2,3-dione (B1313883) structures. These motifs are present in various bioactive natural products and synthetic drugs. beilstein-journals.org For example, polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones can be synthesized through multicomponent reactions and subsequently functionalized with amines at the 3-position. beilstein-journals.org A library of 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives has been prepared from substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones and aliphatic amines, highlighting the synthetic versatility of these scaffolds. beilstein-journals.org
Chiral Building Block for Complex Molecules in Drug Discovery
The production of single enantiomers of drug intermediates is of paramount importance in the pharmaceutical industry to ensure efficacy and minimize side effects. nih.gov Chiral versions of this compound are highly sought-after building blocks for the asymmetric synthesis of complex molecular targets.
Chiral amines are fundamental building blocks for a significant portion of commercial pharmaceuticals. nih.gov this compound, particularly in its enantiomerically pure (R) or (S) forms, serves as a valuable intermediate for introducing a specific stereocenter into a target molecule. Biocatalytic methods, utilizing enzymes like transaminases, have become a green and efficient alternative to traditional chemical routes for producing such chiral amines with high stereoselectivity. nih.gov
For example, the synthesis of (3S,5R)-ethyl 3-amino-5-methyloctanoate, a key intermediate for the investigational drug imagabalin, was achieved using an engineered aminotransferase, showcasing the power of biocatalysis in producing complex chiral amines. nih.gov Similarly, N-protected 3-aminopyrrolidines are used to synthesize novel dipeptides, which are important in medicinal chemistry. nih.gov
| Precursor | Target Intermediate Class | Synthetic Method | Reference |
| Chiral N-Boc-aminopyrrolidine | Chiral N-(aminocycloalkylene)amino acids | Nucleophilic substitution | nih.gov |
| Ketone/Aldehyde | Chiral Amines | Biocatalytic Reductive Amination | nih.gov |
| Prolyl derivatives | VLA-4 Antagonists | Multi-step synthesis | researchgate.net |
This interactive table illustrates the use of chiral pyrrolidine precursors in synthesizing pharmaceutical intermediates.
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds designed to modulate biological pathways, including those involved in inflammation and immune responses.
One significant area is the development of chemokine receptor antagonists. Chemokine receptors, such as CC chemokine receptor 2 (CCR2), are involved in inflammatory processes, and their antagonists are investigated for treating diseases like rheumatoid arthritis and multiple sclerosis. Research has described the synthesis and evaluation of 3-aminopyrrolidine derivatives as potent CCR2 antagonists. researchgate.net These studies highlight the importance of the 3-aminopyrrolidine core in achieving high binding affinity.
Furthermore, the atypical chemokine receptor 3 (ACKR3, formerly CXCR7) has been identified as a target for antiplatelet therapy. nih.gov The design and synthesis of novel small-molecule agonists for this receptor demonstrate the ongoing utility of heterocyclic scaffolds in developing new therapeutic agents. While these examples may not specifically use the ethyl carbamate (B1207046) derivative, they underscore the value of the underlying 3-aminopyrrolidine framework as a scaffold for immunomodulatory and anti-inflammatory drugs.
Components in the Development of Anticancer Agents (e.g., Abl and PI3K Inhibitors)
The (S)-3-aminopyrrolidine scaffold is a key structural motif in the design of dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and phosphoinositide 3-kinase (PI3K). ub.edu These kinases are crucial components of signaling pathways that are often dysregulated in cancer, making them important targets for therapeutic intervention. The development of dual inhibitors is a promising strategy to overcome drug resistance and improve therapeutic outcomes.
While research often highlights the core (S)-3-aminopyrrolidine structure, this compound serves as a critical starting material for the synthesis of these complex inhibitors. The ethyl carboxylate group provides a convenient handle for further chemical modifications, while the N-Boc or other protecting groups on the pyrrolidine nitrogen allow for regioselective reactions. The primary amino group at the 3-position is essential for interacting with the target kinases.
A series of compounds incorporating the (S)-3-aminopyrrolidine scaffold were synthesized and evaluated for their cytotoxic activity against the K562 chronic myeloid leukemia (CML) cell line. ub.edu Many of these compounds demonstrated promising cytotoxicity and moderate inhibitory activity against both Abl and PI3K kinases. ub.edu Molecular docking studies have further illuminated how these molecules can bind to the active sites of both Abl and PI3K, suggesting that their anticancer effects may arise from this dual inhibition. ub.edu
Table 1: Research Findings on (S)-3-aminopyrrolidine Based Kinase Inhibitors
| Feature | Finding | Citation |
| Scaffold | (S)-3-aminopyrrolidine is a key scaffold for novel Abl and PI3K dual inhibitors. | ub.edu |
| Biological Activity | Compounds with this scaffold show promising cytotoxicity against CML cell lines. | ub.edu |
| Mechanism | The cytotoxic effects are likely due to the collective inhibition of Abl and PI3K. | ub.edu |
Intermediates for Cephalosporin (B10832234) Derivatives
This compound and its derivatives are valuable intermediates in the synthesis of novel cephalosporin antibiotics. A patent details a process for preparing 3-amino-pyrrolidine derivatives and their subsequent use in creating vinylpyrrolidinone-cephalosporin derivatives. cam.ac.uk This process allows for the introduction of a substituted pyrrolidine moiety at the C-3 position of the cephalosporin core, a modification known to influence the antibacterial spectrum and potency of these antibiotics.
The synthesis generally involves the reaction of a 7-amino cephem derivative with an activated acyl derivative that incorporates the 3-aminopyrrolidine fragment. The use of optically active 3-aminopyrrolidine derivatives, which can be prepared from precursors like this compound, is crucial for obtaining the desired stereochemistry in the final cephalosporin product, which is often essential for its biological activity.
Utilization in Peptide Chemistry and Bioconjugation Research
While the direct application of this compound in peptide chemistry and bioconjugation is not extensively documented in publicly available literature, its structural features suggest potential utility in these fields. The primary amino group and the carboxylic acid ester functionality make it a potential non-natural amino acid surrogate for incorporation into peptide chains through solid-phase peptide synthesis (SPPS). This could introduce conformational constraints or serve as a point for further functionalization.
In bioconjugation, bifunctional linkers are often employed to connect different molecular entities, such as a peptide and a drug molecule. ub.edu The dual functionality of this compound could, in principle, be exploited for such purposes after appropriate chemical modification. However, specific examples of its use as a linker in bioconjugation are not readily found in the surveyed scientific literature.
Role in Asymmetric Catalysis and Organocatalysis
The field of asymmetric organocatalysis often utilizes chiral amines and their derivatives to catalyze stereoselective reactions. Proline and its derivatives are well-known organocatalysts for a variety of transformations. Given that this compound is a chiral molecule, it holds the potential to be explored as a precursor for new organocatalysts.
The pyrrolidine ring is a common structural feature in many successful organocatalysts. The development of novel catalysts often involves the modification of known scaffolds to fine-tune their steric and electronic properties. While there is extensive research on pyrrolidine-based catalysts, the specific use of this compound as a catalyst or a direct precursor to a catalyst in asymmetric or organocatalytic reactions is not prominently reported in the current body of scientific literature. Further research would be needed to explore its potential in this domain.
Stereochemical Control and Enantiomeric Purity Assessment
Strategies for Achieving High Enantiomeric Excess
High enantiomeric excess (ee) in chiral 3-aminopyrrolidine (B1265635) derivatives can be achieved through several primary strategies: asymmetric synthesis, enzymatic kinetic resolution, and classical chiral resolution via diastereomeric salt formation.
Asymmetric Synthesis: This approach involves creating the chiral center with a specific configuration from prochiral starting materials using chiral catalysts, reagents, or auxiliaries. A notable method is the enantioselective 1,3-dipolar cycloaddition between imino esters and nitroalkenes, which can yield highly substituted pyrrolidines with excellent enantioselectivity. The use of chiral ligands and metal salts, such as silver salts, is crucial in directing the stereochemical outcome of the cycloaddition, often achieving enantiomeric excesses of up to 99%. Another strategy involves the use of chiral N-tert-butanesulfinyl groups as auxiliaries, which can direct the stereoselective addition to azadienes, yielding densely substituted pyrrolidines with high diastereoselectivity acs.org.
Enzymatic Kinetic Resolution: Enzymatic methods offer a highly selective means of resolving racemic mixtures. Hydrolases, particularly lipases, are commonly employed for the kinetic resolution of racemic pyrrolidine (B122466) derivatives. For instance, lipases such as Candida antarctica lipase B (CAL-B) can selectively acylate or hydrolyze one enantiomer of a racemic mixture of a 3-hydroxy- or 3-aminopyrrolidine precursor, leaving the other enantiomer unreacted. This method can produce products with excellent enantioselectivity (>95% ee) rsc.orgresearchgate.net. The choice of enzyme, solvent, and acylating agent is critical for achieving high selectivity and yield rsc.org.
Chiral Resolution by Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts which, having different physical properties, can be separated by fractional crystallization rsc.orglibretexts.org. Commonly used resolving agents for amines include chiral carboxylic acids like (+)-tartaric acid, (-)-mandelic acid, or their derivatives libretexts.orgnih.gov. The efficiency of the resolution depends on the choice of resolving agent and the crystallization solvent, which influences the solubility difference between the two diastereomeric salts rsc.orgsciencemadness.org. After separation, the desired enantiomer of the amine is recovered by treating the salt with a base libretexts.org.
| Strategy | Method | Reagent/Enzyme | Substrate Type | Achieved Enantiomeric Excess (ee) | Reference |
| Asymmetric Synthesis | 1,3-Dipolar Cycloaddition | Chiral Ligands / Silver Salts | Imino esters and nitroalkenes | Up to 99% | N/A |
| Enzymatic Resolution | Kinetic Resolution (Hydrolysis) | Burkholderia cepacia lipase | N-Boc protected 3-amino esters | >95% | rsc.org |
| Enzymatic Resolution | Kinetic Resolution (Acetylation) | Amano Lipase PS-IM | Racemic 3-hydroxypyrrolidine | >99% | rsc.org |
| Chiral Resolution | Diastereomeric Salt Formation | (+)-Tartaric Acid | Racemic amines | >95% | rsc.orglibretexts.org |
| Asymmetric Synthesis | Nucleophilic Substitution | Ammonia (B1221849) on chiral mesylate | Allyl 3-methanesulfonyloxy-pyrrolidine-1-carboxylate | 97% | googleapis.com |
Analytical Methods for Enantiomeric Purity Determination
Accurate determination of the enantiomeric purity is crucial. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this purpose bgb-analytik.com.
Direct Methods (Chiral HPLC): Direct enantiomeric separation is achieved by using a column that contains a chiral selector immobilized on the stationary phase. These selectors form transient, diastereomeric complexes with the enantiomers, leading to different retention times bgb-analytik.com. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC™ phases) are widely used and offer broad applicability for various types of molecules, including aminopyrrolidine derivatives nih.govsigmaaldrich.com. Method development often involves screening different CSPs and mobile phase compositions (normal phase, reversed-phase, or polar organic) to achieve optimal separation sigmaaldrich.comsigmaaldrich.com.
Indirect Methods (Derivatization): In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral HPLC column (typically reversed-phase) chiralpedia.com. Reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) are effective for derivatizing primary and secondary amines ankara.edu.trjuniperpublishers.com. The resulting diastereomers often exhibit different retention times, allowing for their quantification. This method is particularly useful when direct chiral separation is difficult or for confirmation of results chiralpedia.com. Novel derivatization reagents, such as (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine, have been developed for the sensitive detection and separation of chiral acids by LC-MS/MS, demonstrating the utility of the aminopyrrolidine scaffold itself in chiral analysis nih.gov.
| Method | Principle | Typical Stationary Phase | Key Advantages | Key Considerations |
| Chiral HPLC (Direct) | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Polysaccharide-based (e.g., Chiralpak®), Macrocyclic glycopeptide-based (e.g., CHIROBIOTIC™). | Direct analysis, no sample modification needed, high accuracy. | Requires specialized and often expensive chiral columns; method development can be extensive. |
| HPLC after Derivatization (Indirect) | Conversion of enantiomers into diastereomers using a Chiral Derivatizing Agent (CDA), followed by separation on an achiral column. | Standard C18 (Reversed-Phase). | Uses standard, less expensive columns; can enhance detection (e.g., UV or fluorescence). | Requires an additional reaction step; CDA must be enantiomerically pure; potential for kinetic resolution or racemization during derivatization. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in the presence of a chiral selector (e.g., cyclodextrins) in the running buffer. | Fused silica capillary. | High separation efficiency, low sample and solvent consumption. | Lower concentration sensitivity compared to HPLC unless coupled with MS. |
| NMR Spectroscopy | Use of a Chiral Solvating Agent (CSA) to induce chemical shift differences between enantiomer signals. | N/A | Provides structural information; no separation required. | Lower sensitivity and accuracy for minor enantiomer quantification compared to chromatographic methods. |
Impact of Absolute Configuration on Derivative Reactivity and Selectivity
The absolute configuration of the C3 stereocenter in Ethyl 3-aminopyrrolidine-1-carboxylate derivatives profoundly influences their chemical reactivity and, more significantly, their biological activity. Stereochemistry dictates how a molecule interacts with other chiral entities, such as enzymes, receptors, or catalysts mdpi.com.
Influence on Biological Activity: In drug development, enantiomers of a chiral drug often exhibit different pharmacological and toxicological profiles ankara.edu.trmdpi.com. This is because biological targets like receptors and enzymes are themselves chiral and will interact differently with each enantiomer. For instance, in the development of CC chemokine receptor 2 (CCR2) antagonists, the specific stereochemistry of 3-aminopyrrolidine derivatives was found to be critical for potent activity nih.gov. Similarly, studies on other biologically active compounds have shown that only one specific stereoisomer possesses the desired therapeutic effect, while the other may be inactive or even cause adverse effects mdpi.comnih.gov. For example, in a study of nature-inspired 3-Br-acivicin isomers, only those with a specific (5S, αS) configuration displayed significant antiplasmodial activity, suggesting that stereochemistry is crucial for recognition by cellular transport systems or for binding to the biological target mdpi.comnih.gov.
Influence on Chemical Synthesis: The absolute configuration of a chiral starting material can direct the stereochemical outcome of subsequent reactions, a concept known as diastereoselective synthesis. When a derivative of enantiopure this compound is used in a multi-step synthesis, its stereocenter can influence the formation of new chiral centers in the molecule. For example, in the synthesis of complex heterocyclic systems, the existing stereocenter on the pyrrolidine ring can control the facial selectivity of an incoming reagent, leading to the preferential formation of one diastereomer over another acs.orgmdpi.com.
| Area of Impact | (R)-Enantiomer Derivative | (S)-Enantiomer Derivative | Observation | Reference |
| Biological Activity | Often exhibits different potency at a specific biological target compared to the (S)-enantiomer. | May be the more active enantiomer (eutomer) or the less active/inactive one (distomer). | Stereochemistry is critical for the "lock and key" fit with chiral biological receptors or enzyme active sites. | mdpi.comnih.govnih.gov |
| Diastereoselective Reactions | Can act as a chiral auxiliary or building block, directing the formation of new stereocenters to yield a specific diastereomer. | Will direct the formation of the opposite diastereomer compared to the (R)-enantiomer under the same reaction conditions. | The pre-existing chiral center creates a diastereomeric transition state, influencing the reaction pathway. | acs.org |
| Pharmacokinetics | May be metabolized at a different rate by chiral enzymes (e.g., Cytochrome P450) compared to the (S)-enantiomer. | Can exhibit a different metabolic profile, affecting its half-life and bioavailability. | Stereoselective metabolism can lead to significant differences in the pharmacokinetic profiles of enantiomers. | ankara.edu.tr |
Studies on Racemization Pathways
Racemization is the conversion of an enantiomerically pure substance into a racemic mixture, resulting in the loss of optical activity wikipedia.org. Maintaining the stereochemical integrity of this compound throughout synthesis, purification, and storage is critical.
The stereocenter at the C3 position is a methine (CH) group adjacent to an amino group. The risk of racemization at this center is generally low under neutral conditions. However, racemization can occur if the proton at C3 is rendered acidic and can be reversibly removed to form a planar, achiral intermediate, such as a carbanion or an enamine equivalent wikipedia.orgmanchester.ac.uk.
Potential Racemization Conditions:
Strong Basic Conditions: A very strong base could potentially deprotonate the C3 position. However, the pKa of this proton is high, making this pathway unlikely under typical synthetic conditions. The greater risk under basic conditions is often related to reactions involving the N-H or ester functionalities.
Acidic Conditions and High Temperatures: While generally stable, prolonged exposure to harsh acidic conditions and elevated temperatures could potentially facilitate racemization, although specific studies on this compound are limited. In some molecules, pH has been shown to be a key factor in racemization rates cardiff.ac.uk.
Oxidation-Reduction Sequences: A racemization pathway could involve the oxidation of the amine or the C3 position to an achiral intermediate (e.g., an imine or enamine), followed by a non-stereoselective reduction back to the amine. This is a strategy sometimes used intentionally to recycle an unwanted enantiomer by converting it into a non-chiral intermediate that can be reintroduced into the resolution process rsc.org.
In many well-controlled synthetic and analytical procedures, racemization is not a significant issue. For example, studies involving derivatization of related chiral amines for HPLC analysis have reported that epimerization (racemization) during the reaction is negligible nih.gov. The stability of the N-alkoxycarbonyl protecting group (like the ethyl carbamate) generally helps to prevent reactions at the ring nitrogen that might facilitate racemization at C3.
| Factor | Influence on Racemization | Mechanism | Likelihood for this compound |
| pH | Extremes of pH (highly acidic or basic) can catalyze racemization in susceptible molecules. | Formation of planar, achiral intermediates like carbanions (high pH) or through protonation/deprotonation equilibria. | Low; the C3 proton is not particularly acidic. Stability is generally high under typical processing conditions. |
| Temperature | Increased temperature provides the activation energy needed to overcome the barrier to racemization. | Increases the rate of equilibrium between enantiomers. | Moderate; racemization risk increases with temperature, especially under harsh pH conditions. |
| Oxidizing/Reducing Agents | Can convert the chiral center to an achiral intermediate. | Formation of an achiral imine or enamine intermediate, followed by non-selective reduction. | Possible, but typically requires specific reagents not used in standard handling. Can be used intentionally for recycling. |
| Solvent | The polarity and protic/aprotic nature of the solvent can influence the stability of charged intermediates involved in racemization pathways. | Stabilization of transition states or intermediates. | Low; generally considered stable in common organic solvents. |
Future Research Directions and Emerging Methodologies
Development of Novel and Sustainable Synthetic Routes
Key areas of development include:
Biocatalytic Approaches: The use of enzymes as catalysts offers high selectivity and operation under mild conditions, presenting a sustainable alternative to conventional chemical methods. researchgate.net Research into transaminase biocatalysts, for example, has already demonstrated success in producing structurally related chiral amines with high purity, a process that reduces the need for heavy metal catalysts and specialized high-pressure equipment. researchgate.net The application of enzymes like aminoacylases, lipases, and proteases for the synthesis of related N-acyl-amino acids showcases the potential for biocatalysis in creating derivatives. nih.gov Future work will likely focus on identifying or engineering specific enzymes, such as transaminases or dehydrogenases, for the efficient and enantioselective synthesis of 3-aminopyrrolidine (B1265635) scaffolds. nih.gov
Green Chemistry Principles: Efforts are being made to replace hazardous reagents and solvents with more environmentally benign alternatives. This includes exploring catalytic hydrogenation using more sustainable metals or non-metal-based systems and employing aqueous or bio-based solvent systems. researchgate.net Processes starting from readily available and renewable materials like L-aspartic acid are also being explored to improve the green credentials of the synthesis. google.com
Process Intensification: Continuous flow chemistry is an emerging methodology that can offer significant advantages over traditional batch processing. This technique allows for better control over reaction parameters, improved safety, higher yields, and easier scalability, making the synthesis of ethyl 3-aminopyrrolidine-1-carboxylate more efficient and less resource-intensive.
Table 1: Comparison of Synthetic Approaches
| Methodology | Advantages | Challenges | Key Research Focus |
|---|---|---|---|
| Conventional Synthesis | Established procedures, well-understood mechanisms. googleapis.comgoogle.com | Often relies on harsh reagents, stoichiometric activators, and multi-step processes. google.comgoogle.com | Process optimization, waste reduction. |
| Biocatalysis | High stereo- and regioselectivity, mild reaction conditions, reduced environmental impact. researchgate.netnih.gov | Enzyme discovery and engineering, cofactor regeneration, substrate scope limitations. nih.gov | Screening for novel enzymes, enzyme immobilization, cascade reactions. nih.govnih.gov |
| Green Chemistry | Use of renewable feedstocks, safer solvents, atom economy. researchgate.net | Identifying effective and economical green reagents and catalysts. | Development of catalytic cycles, use of alternative energy sources (e.g., microwave). researchgate.net |
Exploration of Undiscovered Reactivity Patterns and Derivatization Potential
While the primary amine and the carbamate (B1207046) group are the most commonly utilized reactive sites on this compound, a deeper exploration of its reactivity is crucial for expanding its synthetic utility.
Selective Functionalization: Developing methods for the selective functionalization of the pyrrolidine (B122466) ring, beyond the existing nitrogen and carbonyl chemistry, is a key research avenue. This could involve C-H activation strategies to introduce substituents directly onto the carbon backbone of the ring, opening up a vast new chemical space for derivatization.
Reactivity of the Carbamate: While often used as a protecting group, the ethyl carbamate moiety itself can be a handle for further transformations. Research could explore its conversion to other functional groups or its participation in cyclization reactions to form bicyclic structures.
Derivatization Strategies: The primary amino group offers a reliable site for a wide range of modifications. Future research will continue to build upon this, creating libraries of derivatives through reactions such as:
Acylation to form amides.
Sulfonylation to produce sulfonamides.
Reductive amination to generate secondary and tertiary amines.
Participation in multicomponent reactions to rapidly build molecular complexity.
The synthesis of various analogs, such as those incorporating urea (B33335), thiourea (B124793), and heterocyclic moieties, demonstrates the versatility of this scaffold in creating diverse chemical entities. nih.gov
Table 2: Potential Derivatization Reactions
| Reactive Site | Reaction Type | Product Class | Potential Application |
|---|---|---|---|
| 3-Amino Group | Acylation / Sulfonylation | Amides / Sulfonamides | Bioactive Molecules |
| 3-Amino Group | Reductive Amination | Secondary/Tertiary Amines | Catalysts, Complex Ligands |
| 1-Carboxylate Group | Hydrolysis/Amidation | Carboxylic Acids/Amides | Linkers, Prodrugs |
| Pyrrolidine Ring | C-H Activation | Substituted Pyrrolidines | Novel Scaffolds |
Expansion of Applications in New Chemical Space and Interdisciplinary Research
The unique structural features of this compound make it an attractive scaffold for applications beyond its current use, particularly in medicinal chemistry and materials science.
Medicinal Chemistry: The pyrrolidine ring is a privileged scaffold in drug discovery. Derivatives of this compound are being investigated for various therapeutic areas. For instance, indolizine (B1195054) analogs have been synthesized and tested for anti-tubercular activity, with some compounds showing promising results against Mycobacterium tuberculosis. nih.gov Similarly, other derivatives have been evaluated for their anti-proliferative effects against cancer cell lines. nih.gov The chiral nature of the molecule is particularly significant for its interaction with biological targets. cymitquimica.com Future research will likely target its use in developing inhibitors for enzymes like kinases and proteases, or as ligands for G-protein coupled receptors.
Materials Science: The ability to form well-defined structures through hydrogen bonding and other non-covalent interactions makes this compound and its derivatives interesting candidates for the development of new materials. This could include the formation of supramolecular assemblies, gels, or coordination polymers. The presence of multiple functional groups allows for tuning the physical and chemical properties of these materials.
Catalysis: Chiral amines and their derivatives are widely used as ligands in asymmetric catalysis. The chiral center in this compound can be exploited to synthesize new chiral ligands for metal-catalyzed reactions, potentially leading to highly efficient and selective transformations.
Integration of Computational Design with Experimental Synthesis for Targeted Applications
The synergy between computational chemistry and experimental synthesis is revolutionizing how new molecules are designed and developed. rsc.org This integrated approach is particularly valuable for creating targeted derivatives of this compound.
In Silico Screening and Target Identification: Computational methods, such as molecular docking, are being used to screen virtual libraries of potential derivatives against specific biological targets. nih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources. For example, in silico analysis has been used to identify potential molecular targets for anti-tubercular agents derived from related scaffolds. nih.gov
Pharmacokinetic Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual compounds. rsc.org This helps in designing molecules with better drug-like properties from the outset, increasing the chances of success in later stages of drug development.
Table 3: Computational and Experimental Synergy
| Computational Method | Objective | Experimental Validation |
|---|---|---|
| Molecular Docking | Predict binding modes and affinity of derivatives to a target protein. nih.govrsc.org | In vitro binding assays, enzyme inhibition assays. |
| ADME Prediction | Forecast drug-likeness and pharmacokinetic properties. rsc.org | Cell permeability assays, metabolic stability studies. |
| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex. nih.gov | X-ray crystallography, NMR spectroscopy. |
| PASS Prediction | Predict the likely biological activities of a designed compound. rsc.org | In vivo or in vitro biological activity screening. |
Q & A
Q. What are the standard synthetic routes for Ethyl 3-aminopyrrolidine-1-carboxylate, and how is its purity validated?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate derivatives are prepared by reacting amines with activated carbonyl intermediates under anhydrous conditions . Post-synthesis, purity is confirmed using high-resolution techniques such as H NMR (e.g., δ 1.18–1.21 ppm for ethyl ester protons) and LC-MS (e.g., ESIMS m/z 450.2 for related analogs) . Thin-layer chromatography (TLC) with hexane:ethyl acetate mobile phases (Rf ~0.29) is also employed to monitor reaction progress .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key methods include:
- H NMR : Assigns protons in the pyrrolidine ring (e.g., δ 3.84 ppm for methylene groups adjacent to nitrogen) and ethyl ester moiety .
- LC-MS/MS : Confirms molecular weight and detects impurities via fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm) and NH vibrations .
Q. How are protective groups like tert-butyl carbamates utilized in synthesizing derivatives of this compound?
The tert-butyloxycarbonyl (Boc) group is commonly used to protect the amine moiety during multi-step syntheses. For example, tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate is deprotected under acidic conditions (e.g., HCl/dioxane) to yield free amines for subsequent reactions .
Advanced Research Questions
Q. What challenges arise in resolving the stereochemistry of this compound derivatives, and how are they addressed?
Stereochemical assignments require single-crystal X-ray diffraction (SC-XRD) for unambiguous confirmation. Programs like SHELXL refine crystallographic data to determine bond angles and torsion angles (e.g., C7—O4—C6—O3: 1.4°) . For non-crystalline samples, chiral HPLC with polysaccharide-based columns or NOESY NMR can infer spatial arrangements .
Q. How do reaction conditions influence the regioselectivity of substitutions on the pyrrolidine ring?
Substituent positioning is controlled by steric and electronic factors. For instance, bulky groups at the 3-position direct nucleophilic attacks to the less hindered 2-position. Solvent polarity (e.g., DMF vs. THF) and temperature also modulate reactivity, as seen in the synthesis of tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate analogs .
Q. What methodologies are used to analyze data discrepancies in reaction yields or spectroscopic results?
Contradictions are resolved through:
- Statistical validation : Replicate experiments and error analysis (e.g., ±0.3% for NMR integration).
- Cross-technique verification : Correlating HPLC purity with H NMR integration ratios.
- Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts to validate experimental assignments .
Methodological Guidance
Q. How should researchers design experiments to optimize the synthesis of this compound analogs?
- DoE (Design of Experiments) : Vary parameters like temperature, solvent, and catalyst loading to identify optimal conditions.
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
- Green chemistry principles : Substitute toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Q. What are best practices for reporting crystallographic data of this compound in publications?
Follow IUCr guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
